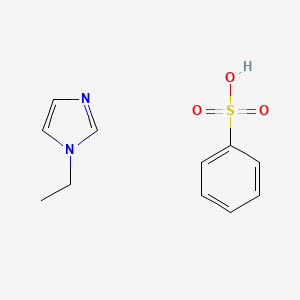

Benzenesulfonic acid;1-ethylimidazole

Description

Structure

2D Structure

Properties

CAS No. |

321842-70-0 |

|---|---|

Molecular Formula |

C11H14N2O3S |

Molecular Weight |

254.31 g/mol |

IUPAC Name |

benzenesulfonic acid;1-ethylimidazole |

InChI |

InChI=1S/C6H6O3S.C5H8N2/c7-10(8,9)6-4-2-1-3-5-6;1-2-7-4-3-6-5-7/h1-5H,(H,7,8,9);3-5H,2H2,1H3 |

InChI Key |

XZYPMMLIDKKCJX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1.C1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Catalytic Performance of Sulfonic Acid Derivatives

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzenesulfonic acid derivatives, and how do reaction conditions influence product purity?

- Benzenesulfonic acid derivatives are typically synthesized via sulfonation of aromatic rings using concentrated sulfuric acid or sulfur trioxide. For example, 4-hydroxybenzenesulfonic acid (CAS 98-67-9) is produced by sulfonation of phenol, followed by neutralization . Reaction temperature and stoichiometric control are critical to avoid over-sulfonation and byproducts. Post-synthesis purification often involves recrystallization or ion-exchange chromatography to isolate the sulfonate salt .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 1-ethylimidazole and benzenesulfonic acid complexes?

- Nuclear Magnetic Resonance (NMR): H and C NMR are used to confirm the structure of 1-ethylimidazole, particularly the ethyl group's chemical shift (δ 1.4–1.5 ppm for CH, δ 3.9–4.1 ppm for CH) .

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (λ = 254 nm) is effective for quantifying benzenesulfonic acid derivatives, leveraging their strong UV absorption due to the aromatic ring .

- Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry confirms molecular ions (e.g., [M–Na] for sodium salts) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in ecotoxicological data for benzenesulfonic acid alkyl derivatives?

- Chronic aquatic toxicity data for sodium alkylbenzenesulfonates (e.g., NOEC values: 0.15–3.25 mg/L for fish and daphnia) show variability due to differences in alkyl chain length (C10–C13) and test organism sensitivity . To address contradictions:

Meta-analysis: Compare data across studies using standardized OECD/EPA test protocols.

QSAR Modeling: Correlate alkyl chain length with toxicity endpoints to predict bioactivity .

Experimental replication: Validate results under controlled conditions (pH 7, 25°C) to minimize environmental variability .

Q. What experimental design considerations are critical when studying 1-ethylimidazole as a catalyst in sulfonation reactions?

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance 1-ethylimidazole’s nucleophilicity, accelerating sulfonic acid formation .

- Molar ratio optimization: A 1:1.2 molar ratio of aryl substrate to sulfonating agent minimizes side reactions.

- Temperature control: Reactions conducted at 60–80°C balance kinetics and thermal decomposition risks. Post-reaction, quenching with ice water isolates the sulfonic acid .

Q. How do structural modifications to benzenesulfonic acid derivatives impact their biochemical interactions?

- Substituents on the benzene ring dictate bioactivity:

- Electron-withdrawing groups (e.g., –SOH): Increase acidity (pKa ≈ −2.8), enhancing protein binding via electrostatic interactions .

- Hydrophobic alkyl chains (e.g., C14): Improve membrane permeability, as seen in sodium tetradecylbenzenesulfonate (DTXSID4041650), which interacts with lipid bilayers in toxicity assays .

- Azo groups: Derivatives like 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonic acid exhibit pH-dependent tautomerism, affecting their binding to enzymes like carbonic anhydrase .

Data Analysis and Methodological Challenges

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of benzenesulfonic acid derivatives?

- Probit analysis: Models mortality/concentration relationships (LC/EC) for acute toxicity.

- ANOVA with post-hoc tests: Identifies significant differences in chronic toxicity (NOEC/LOEC) across multiple concentrations .

- Bootstrap resampling: Addresses small sample sizes in algal growth inhibition tests (72-hr exposure) .

Q. How can researchers optimize synthetic yields of 1-ethylimidazole-coordinated metal complexes for catalytic applications?

- Ligand-to-metal ratio screening: A 2:1 ratio maximizes coordination while avoiding precipitate formation.

- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .

- In situ FTIR monitoring: Tracks imidazole C=N stretching (∼1580 cm) to confirm complex formation .

Comparative Analysis of Structural Analogues

Q. How do benzenesulfonic acid derivatives compare to toluenesulfonic acid (PTSA) in acid-catalyzed reactions?

- Acidity: Benzenesulfonic acid (pKa ≈ −2.8) is stronger than PTSA (pKa ≈ −2.0), making it more effective in esterifications .

- Solubility: Sodium benzenesulfonate (376.5 g/mol) has higher aqueous solubility (∼1.5 g/mL) than PTSA salts, advantageous in homogeneous catalysis .

- Thermal stability: Benzenesulfonic acid decomposes at 250°C, whereas PTSA is stable up to 300°C, influencing reactor design .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.